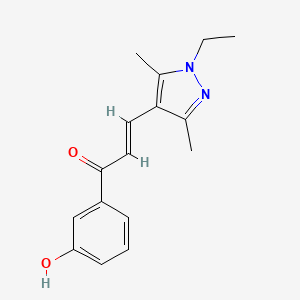![molecular formula C20H24BrN3O5 B10934126 5-bromo-N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]furan-2-carbohydrazide](/img/structure/B10934126.png)
5-bromo-N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N’~2~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE: is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, an ethoxy group, and a morpholinoethoxy group attached to a phenyl ring, which is further connected to a furohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N’~2~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE typically involves the following steps:
Formation of the hydrazone intermediate: The reaction begins with the condensation of 5-bromo-2-furoic acid hydrazide with 3-ethoxy-4-(2-morpholinoethoxy)benzaldehyde in the presence of an acid catalyst such as hydrochloric acid or acetic acid. The reaction is carried out under reflux conditions for several hours to ensure complete formation of the hydrazone intermediate.
Purification: The crude product is then purified by recrystallization from a suitable solvent such as ethanol or methanol to obtain the pure hydrazone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furohydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the hydrazone linkage, converting it into the corresponding hydrazine derivative.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-BROMO-N’~2~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-furoic acid hydrazide
- 3-Ethoxy-4-(2-morpholinoethoxy)benzaldehyde
- 5-Bromo-N’-(3-ethoxy-2-hydroxybenzylidene)-2-furohydrazide
Uniqueness
Compared to similar compounds, 5-BROMO-N’~2~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-FUROHYDRAZIDE is unique due to the presence of both the morpholinoethoxy and furohydrazide moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H24BrN3O5 |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
5-bromo-N-[(E)-[3-ethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C20H24BrN3O5/c1-2-27-18-13-15(14-22-23-20(25)17-5-6-19(21)29-17)3-4-16(18)28-12-9-24-7-10-26-11-8-24/h3-6,13-14H,2,7-12H2,1H3,(H,23,25)/b22-14+ |
InChI Key |
LNPAAAUKDNTOAX-HYARGMPZSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(O2)Br)OCCN3CCOCC3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(O2)Br)OCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B10934049.png)
![7-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(2-methylpropyl)-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10934057.png)
![4-chloro-1-(4-chlorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10934065.png)
![5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10934067.png)

![6-(furan-2-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10934088.png)
![N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10934094.png)
![4-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10934098.png)
![5-(4-fluorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10934101.png)
![propan-2-yl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10934107.png)
![3-methyl-6-(naphthalen-1-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10934112.png)
![N'-{(Z)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B10934115.png)
![2-[4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10934119.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10934135.png)
